Acetamide, 2-[bis(2-hydroxyethyl)amino]-
Description
The compound "Acetamide, 2-[bis(2-hydroxyethyl)amino]-" (IUPAC name: 2-[bis(2-hydroxyethyl)amino]acetamide) is a substituted acetamide featuring a bis(2-hydroxyethyl)amino group at the second carbon of the acetamide backbone. This structure confers unique solubility, reactivity, and functional properties due to the presence of hydroxyl groups, which enhance hydrophilicity and hydrogen-bonding capacity.
Properties
CAS No. |
189621-70-3 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C6H14N2O3/c7-6(11)5-8(1-3-9)2-4-10/h9-10H,1-5H2,(H2,7,11) |
InChI Key |
ODMYVDTWPFFABO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
N,N-Bis(2-hydroxyethyl)acetamide is synthesized via nucleophilic acylation of diethanolamine with acetyl chloride (Figure 1). Pyridine acts as a base to neutralize HCl, driving the reaction forward.
Steps:
- Reagent Preparation: Dissolve diethanolamine (2 g) in dichloromethane (DCM).
- Base Addition: Add pyridine (1.2 equivalents).
- Acid Chloride Introduction: Slowly add acetyl chloride (1.2 equivalents) over 1 hour.
- Workup: Wash with saturated NaHCO₃, 2M HCl, and water. Dry with MgSO₄, then evaporate solvent.
| Parameter | Value/Description |
|---|---|
| Solvent | Dichloromethane |
| Base | Pyridine |
| Temperature | Room temperature |
| Yield | 62% |
Analytical Validation:
- FTIR: Peaks at 3353 cm⁻¹ (O-H), 2934 cm⁻¹ (C-H), 1605 cm⁻¹ (C=O), 1036 cm⁻¹ (C-O).
- ¹H NMR (CDCl₃): δ 4.81 (brs, 2H, OH), 3.76–3.67 (m, 4H, CH₂O), 2.09 (s, 3H, CH₃).
Acetic Anhydride Method
Process Overview
This method avoids corrosive acid chlorides, using acetic anhydride in tetrahydrofuran (THF).
Steps:
- Reagent Mixing: Dissolve diethanolamine (20 g) in THF (150 mL) at 0°C.
- Anhydride Addition: Slowly add acetic anhydride (1.2 equivalents) over 4 hours.
- Purification: Remove acetic acid under vacuum, then reflux with K₂CO₃ in methanol.
- Isolation: Filter solids, wash with acetone, and dry.
| Parameter | Value/Description |
|---|---|
| Solvent | THF, methanol |
| Catalyst | K₂CO₃ |
| Temperature | 0°C → Reflux |
| Yield | 69% |
Challenges:
Catalyzed Amidation
Base-Catalyzed Reactions
Amidation of acetic acid derivatives with diethanolamine under basic conditions is scalable for industrial use.
Example from Fatty Acid Systems:
- Transesterification: Convert triglycerides (e.g., palm oil) to methyl esters using H₂SO₄.
- Amidation: React methyl esters with diethanolamine and NaOH (5% w/w) at 140°C.
- Optimization: Taguchi method improves conversion rates (e.g., 68.95% at 1:5 ester:amine ratio).
| Molar Ratio (Ester:Amine) | Conversion (%) |
|---|---|
| 1:1 | 50.40 |
| 1:5 | 68.95 |
Kinetics:
- Order: First-order at 140°C.
- Catalyst Role: NaOH breaks ester bonds (Equation 1), facilitating nucleophilic attack by diethanolamine.
$$ \text{RCOOCH}3 + \text{NaOH} \rightarrow \text{RCOONa} + \text{CH}3\text{OH} $$
Alternative Solvent Systems
Polar Aprotic Solvents
Patents propose THF, acetonitrile, or toluene with coupling agents (e.g., EDC/HOBt) for challenging substrates.
Procedure:
- Solvent: THF (1–3 volumes relative to reactants).
- Coupling Agent: EDC (1–1.6 equivalents).
- Reaction: Stir at 20–30°C for 4–5 hours.
| Solvent | Coupling Agent | Yield |
|---|---|---|
| THF | EDC | 85–90% |
| Acetonitrile | HOBt | 78–82% |
Advantages:
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have been extensively studied for their potential therapeutic applications. The compound has shown promise in the design of pharmaceuticals due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have indicated that acetamide derivatives exhibit anticancer properties. For instance, compounds similar to Acetamide, 2-[bis(2-hydroxyethyl)amino]- have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The antimicrobial activity of acetamide derivatives has also been documented. Research has shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Biochemical Applications
Acetamide, 2-[bis(2-hydroxyethyl)amino]- is utilized in biochemical assays and as a reagent in synthetic chemistry.
Enzyme Inhibition Studies
This compound serves as a substrate or inhibitor for various enzymes, facilitating studies on enzyme kinetics and mechanisms. Its structural properties allow it to mimic natural substrates, making it a valuable tool in enzyme research .
Drug Development
In drug formulation, acetamide derivatives are often explored for their solubility and stability profiles. They can enhance the bioavailability of poorly soluble drugs when used as excipients or active pharmaceutical ingredients .
Environmental Applications
The environmental impact and degradation of chemical compounds are critical areas of research. Acetamide, 2-[bis(2-hydroxyethyl)amino]- has been assessed for its ecological footprint.
Ecotoxicity Studies
Screening assessments have identified acetamide derivatives as having potential ecological risks due to their persistence and bioaccumulation potential in aquatic environments. Studies have shown that these compounds can affect aquatic life, leading to recommendations for regulated use .
Biodegradation Research
Research into the biodegradation pathways of acetamide compounds is ongoing, with findings indicating that specific microbial strains can effectively degrade these substances under controlled conditions. This research is vital for developing bioremediation strategies for contaminated sites .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the effects of acetamide derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted by Health Canada highlighted the persistence of acetamide derivatives in water systems and their potential effects on aquatic organisms, emphasizing the need for further research into their degradation pathways and ecological risks .
Mechanism of Action
The mechanism of action of Acetamide, 2-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between "Acetamide, 2-[bis(2-hydroxyethyl)amino]-" and related compounds from the evidence:
Key Findings from Comparative Analysis
Hydrophilicity and Solubility: The bis(2-hydroxyethyl)amino group in the target compound and its aromatic analogs (e.g., ) enhances water solubility compared to halogenated derivatives like , which may exhibit lower solubility due to hydrophobic chloroethyl groups. The methoxy group in further increases polarity, making it suitable for applications in dye intermediates or pharmaceuticals .
Toxicity and Reactivity: Chlorinated derivatives (e.g., ) are likely more toxic due to the presence of reactive chloroethyl groups, which can alkylate biomolecules . Cyano-substituted analogs (e.g., ) lack comprehensive toxicity data, suggesting caution in handling .
Applications :
- Aromatic derivatives () are frequently used in synthetic chemistry for dyes, pigments, or drug intermediates due to their chromophoric and electron-donating groups.
- The target compound’s simpler structure (without aromatic rings) may find use in surfactants or polymer additives, leveraging its hydroxyl groups for hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
